Quinolin-2-ylmagnesium bromide, 0.25 M in 2-MeTHF
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Description
Quinolin-2-ylmagnesium bromide is a compound with the molecular formula C9H6BrMgN . It is also known by other synonyms such as quinolin-2-ylmagnesium bromide, 0.25 M in THF, and quinolin-2-ylmagnesium bromide, 0.25 M in 2-MeTHF .
Molecular Structure Analysis
The molecular structure of Quinolin-2-ylmagnesium bromide can be represented by the InChI string:InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8 (4-1)5-3-7-10-9;;/h1-6H;1H;/q-1;;+2/p-1
. The Canonical SMILES representation is C1=CC=C2C (=C1)C=C [C-]=N2. [Mg+2]. [Br-]
. Physical And Chemical Properties Analysis
Quinolin-2-ylmagnesium bromide has a molecular weight of 232.36 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 230.95340 g/mol . The topological polar surface area is 12.4 Ų . The compound has a heavy atom count of 12 .Scientific Research Applications
- Organometallic Synthesis Quinolin-2-ylmagnesium bromide is a valuable reagent for organometallic chemistry. It serves as a powerful nucleophile, allowing the introduction of quinoline functionality into various substrates. Researchers use it to synthesize complex molecules, such as pharmaceutical intermediates and natural products.
properties
IUPAC Name |
magnesium;2H-quinolin-2-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-6H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLKTYZJSGOJMK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[C-]=N2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrMgN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-2-ylmagnesium bromide |
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